
Dysprosium--indium (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dysprosium–indium (1/1) is a compound formed by the combination of dysprosium and indium in a 1:1 ratio. Dysprosium is a rare-earth element with the atomic number 66, known for its high magnetic susceptibility and thermal neutron absorption cross-section . Indium, with the atomic number 49, is a post-transition metal known for its softness and malleability . The combination of these two elements results in a compound with unique properties that are valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of dysprosium–indium (1/1) can be achieved through several synthetic routes. One common method involves the coprecipitation of dysprosium and indium hydroxides, followed by thermal destruction to form the desired compound . The coprecipitation method ensures the uniform distribution of both elements, which is crucial for achieving the desired stoichiometry.
Industrial Production Methods: In industrial settings, the production of dysprosium–indium (1/1) often involves the use of ion-exchange and solvent extraction techniques. These methods allow for the selective separation of dysprosium and indium ions from their respective ores, followed by their combination in the desired ratio . The resulting compound is then purified and processed for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: Dysprosium–indium (1/1) undergoes several types of chemical reactions, including oxidation, reduction, and substitution. For instance, dysprosium readily reacts with oxygen to form dysprosium(III) oxide, while indium can form indium(III) oxide under similar conditions .
Common Reagents and Conditions: Common reagents used in the reactions involving dysprosium–indium (1/1) include oxygen, hydrogen, and various acids. For example, the compound can be dissolved in dilute sulfuric acid to form solutions containing dysprosium and indium ions .
Major Products: The major products formed from the reactions of dysprosium–indium (1/1) include dysprosium(III) oxide, indium(III) oxide, and various hydroxides. These products are often used in further chemical processes or as precursors for other compounds .
Applications De Recherche Scientifique
Dysprosium–indium (1/1) has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various reactions due to its unique electronic properties . In biology, the compound is studied for its potential use in medical imaging and drug delivery systems . In the field of materials science, dysprosium–indium (1/1) is used in the development of advanced materials with high magnetic susceptibility and thermal stability .
Mécanisme D'action
The mechanism of action of dysprosium–indium (1/1) involves its interaction with various molecular targets and pathways. Dysprosium, with its high magnetic moment, interacts with magnetic fields, making it useful in applications such as magnetic resonance imaging (MRI) and data storage . Indium, on the other hand, interacts with electronic circuits and is used in the production of semiconductors and other electronic devices .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to dysprosium–indium (1/1) include other rare-earth metal-indium combinations, such as terbium–indium and holmium–indium . These compounds share similar properties, such as high magnetic susceptibility and thermal stability.
Uniqueness: What sets dysprosium–indium (1/1) apart from other similar compounds is its unique combination of high magnetic susceptibility and excellent thermal stability. This makes it particularly valuable in applications that require both properties, such as in the development of advanced magnetic materials and high-temperature superconductors .
Propriétés
Numéro CAS |
53810-41-6 |
|---|---|
Formule moléculaire |
DyIn |
Poids moléculaire |
277.318 g/mol |
Nom IUPAC |
dysprosium;indium |
InChI |
InChI=1S/Dy.In |
Clé InChI |
NWLLPIVESIULPG-UHFFFAOYSA-N |
SMILES canonique |
[In].[Dy] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


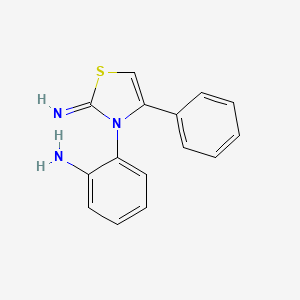

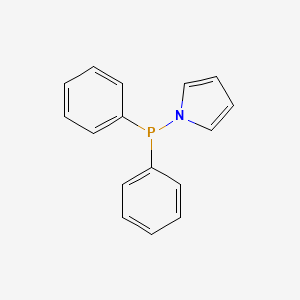
![2-[(4-Chlorophenyl)sulfanyl]-4-methoxybenzoic acid](/img/structure/B14637944.png)
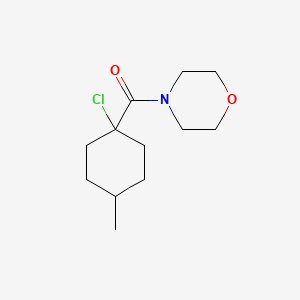
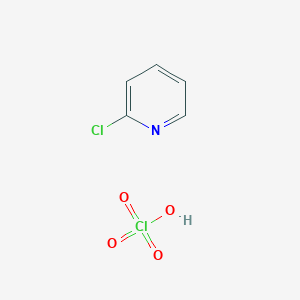
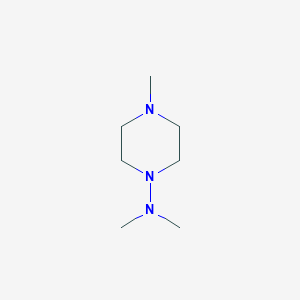
methanethione](/img/structure/B14637979.png)

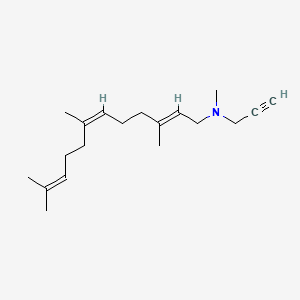
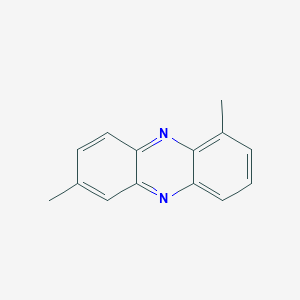
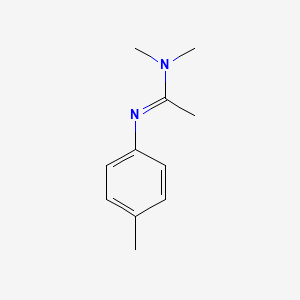

![1H-Pyrimido[4,5-b]indol-2-amine, 4-phenyl-](/img/structure/B14638030.png)
